molecular formula C13H17FN4O2S B2846411 N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide CAS No. 2128700-82-1

N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide

Numéro de catalogue B2846411
Numéro CAS: 2128700-82-1
Poids moléculaire: 312.36
Clé InChI: BKMGKCWCOLFRCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide, also known as BAY 61-3606, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent inhibitory effects on platelet aggregation, making it a promising candidate for the treatment of thrombotic disorders. In

Mécanisme D'action

The mechanism of action of N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide involves the inhibition of the platelet glycoprotein IIb/IIIa receptor. This receptor plays a crucial role in platelet aggregation and the formation of blood clots. By inhibiting this receptor, N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide effectively prevents the formation of blood clots and reduces the risk of thrombotic disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide can effectively inhibit platelet aggregation without affecting other aspects of platelet function. This makes it a promising candidate for the treatment of thrombotic disorders. Additionally, N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide has been found to have minimal effects on bleeding time, indicating that it may be a safe and effective treatment option.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide is its potent inhibitory effects on platelet aggregation. This makes it a promising candidate for the treatment of thrombotic disorders. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the potential side effects and long-term safety of N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide.

Orientations Futures

There are several potential future directions for research on N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide. One area of interest is the development of more effective and efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide and its potential applications in the treatment of thrombotic disorders. Finally, more research is needed to fully understand the safety and potential side effects of this compound.

Méthodes De Synthèse

The synthesis of N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide has been reported in several research articles. One of the most common methods involves the reaction of 6-fluoropyridine-3-sulfonyl chloride with 1-butan-2-yl-5-methylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide.

Applications De Recherche Scientifique

N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves the treatment of thrombotic disorders such as deep vein thrombosis and pulmonary embolism. Studies have shown that N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide can effectively inhibit platelet aggregation and prevent the formation of blood clots.

Propriétés

IUPAC Name

N-(1-butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN4O2S/c1-4-9(2)18-10(3)12(8-16-18)17-21(19,20)11-5-6-13(14)15-7-11/h5-9,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMGKCWCOLFRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)NS(=O)(=O)C2=CN=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.